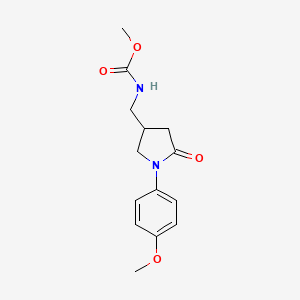
Methyl ((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate
Description
Methyl ((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate is a synthetic carbamate derivative featuring a pyrrolidinone core substituted with a 4-methoxyphenyl group and a methyl carbamate side chain.
Properties
IUPAC Name |
methyl N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-19-12-5-3-11(4-6-12)16-9-10(7-13(16)17)8-15-14(18)20-2/h3-6,10H,7-9H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZYQMCJRRPTPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl ((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate, a compound with significant potential in pharmacological applications, has garnered attention due to its diverse biological activities. This article delves into the compound's structure, synthesis, biological effects, and relevant research findings.
Compound Overview
Chemical Structure and Properties
- Molecular Formula: C17H24N2O3
- Molecular Weight: 304.4 g/mol
- CAS Number: 954651-86-6
The compound features a pyrrolidine ring substituted with a methoxyphenyl group and a carbamate moiety, which contributes to its biological activity.
Pharmacological Effects
-
Antioxidant Activity
Research indicates that compounds with similar structures exhibit notable antioxidant properties. These activities are essential in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. -
Anticancer Potential
Preliminary studies suggest that this compound may inhibit cell proliferation in certain cancer cell lines. This effect is hypothesized to be mediated through the modulation of signaling pathways involved in cell growth and survival. -
Neuroprotective Effects
The compound has shown promise in neuroprotection, particularly in models of neurodegeneration. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for conditions like Alzheimer's disease.
The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is believed to interact with specific molecular targets involved in cellular signaling pathways.
Case Studies
Study 1: Anticancer Activity Assessment
A study evaluated the cytotoxic effects of the compound on various cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent.
Study 2: Neuroprotective Effects in Animal Models
In vivo studies using rodent models of neurodegeneration demonstrated that treatment with this compound significantly reduced neuronal loss and improved cognitive function.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
a) Fluorophenyl Analogue: Methyl ((1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)carbamate (CAS: 954597-58-1)
- Structural Difference : The 4-methoxyphenyl group is replaced with a 4-fluorophenyl group.
- Impact :
- The electron-withdrawing fluorine atom reduces electron density on the aromatic ring compared to the electron-donating methoxy group, altering reactivity in electrophilic substitutions.
- Fluorine’s smaller size may enhance metabolic stability but reduce lipophilicity relative to the methoxy analogue .
b) Chlorophenyl Derivatives
- Example: 1-methylethyl (3-chloro-4-methoxyphenyl)carbamate (CAS: Not provided, ).
- Structural Difference : Chlorine replaces the methoxy group at the para position.
- Impact: Chlorine’s electronegativity increases polarity and may enhance binding to hydrophobic pockets in biological targets.
c) Hydroxyphenyl Analogue: Methyl (3-hydroxyphenyl)-carbamate (CAS: 13683-89-1)
- Structural Difference : A hydroxyl group replaces the methoxy group.
- Impact :
Core Heterocycle Modifications
a) Pyrazole-Based Carbamates
- Example : 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide ().
- Structural Difference: A pyrazole ring replaces the pyrrolidinone core.
- Impact: Pyrazole derivatives exhibit stronger hydrogen-bonding capacity due to the imidamide group, enhancing target affinity in enzyme inhibition. The pyrrolidinone core in the methoxy compound may confer better conformational flexibility for CNS-targeting applications .
b) Spirocyclic Carbamates
- Example: 2’-Chloro-7’,8’-dihydro-6’H-spiro[cyclohexane-1,9’-pyrazino[1,2-e]purin]-6’-one ().
- Structural Difference: A spirocyclic system replaces the pyrrolidinone.
- Impact :
Functional Group Variations
a) Imidothiocarbamate Derivative
- Example : [1-(4-Fluorophenyl)-5-oxopyrrolidin-3-yl]methyl imidothiocarbamate methan+ (CAS: 1105189-26-1).
- Structural Difference : The carbamate oxygen is replaced with a sulfur atom.
- Increased toxicity risks compared to the oxygen-based carbamate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


